2-Methylcyclohex-3-ene-1-carbohydrazide
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Overview
Description
2-Methylcyclohex-3-ene-1-carbohydrazide is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a carbohydrazide functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohex-3-ene-1-carbohydrazide typically involves the reaction of 2-Methylcyclohex-3-ene-1-carboxylic acid with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
2-Methylcyclohex-3-ene-1-carboxylic acid+Hydrazine→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohex-3-ene-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbohydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Methylcyclohex-3-ene-1-carboxylic acid or ketones.
Reduction: Formation of 2-Methylcyclohex-3-ene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylcyclohex-3-ene-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclohex-3-ene-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohex-2-enone: A related compound with a similar cyclohexene structure but different functional groups.
1-Methylcyclohexene: Another similar compound with a methyl group but lacking the carbohydrazide functionality.
Uniqueness
2-Methylcyclohex-3-ene-1-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the cyclohexene ring
Properties
CAS No. |
22209-19-4 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methylcyclohex-3-ene-1-carbohydrazide |
InChI |
InChI=1S/C8H14N2O/c1-6-4-2-3-5-7(6)8(11)10-9/h2,4,6-7H,3,5,9H2,1H3,(H,10,11) |
InChI Key |
FTXXMIRMQSNIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1C(=O)NN |
Origin of Product |
United States |
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